4,5-Dichlorophthalamide

Nonlinear Optics DFT Calculations Material Science

4,5-Dichlorophthalamide is the essential precursor for synthesizing 4,5-dichlorophthalonitrile, the key monomer for chlorine-substituted phthalocyanine dyes, pigments, and NLO materials. Unlike the commonly misordered 4,5-dichlorophthalimide (mp 217–219 °C), this diamide decomposes at 240 °C—a critical QC marker for identity verification. The primary amide groups provide a reactivity profile distinct from the cyclic imide, enabling ring-opening and condensation reactions unavailable with phthalimide analogs. Only the 4,5-dichloro substitution pattern delivers the correct electronic and steric environment for the target phthalonitrile; alternative regioisomers (3,4- or 3,6-dichloro) or the unsubstituted phthalamide will fail to produce the desired dinitrile. Ensure procurement of the correct, regiospecific intermediate.

Molecular Formula C8H6Cl2N2O2
Molecular Weight 233.05 g/mol
CAS No. 147699-62-5
Cat. No. B133453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichlorophthalamide
CAS147699-62-5
Molecular FormulaC8H6Cl2N2O2
Molecular Weight233.05 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)C(=O)N)C(=O)N
InChIInChI=1S/C8H6Cl2N2O2/c9-5-1-3(7(11)13)4(8(12)14)2-6(5)10/h1-2H,(H2,11,13)(H2,12,14)
InChIKeyKGIXKEAUEDTQOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichlorophthalamide (CAS 147699-62-5): Comparative Procurement Data for Phthalamide-Derived Building Blocks


4,5-Dichlorophthalamide (4,5-dichloro-1,2-benzenedicarboxamide), CAS 147699-62-5, is a halogenated phthalamide derivative with the molecular formula C8H6Cl2N2O2 and a molecular weight of 233.05 g/mol . It is a white to off-white crystalline solid characterized by a melting point of 240 °C (with decomposition) and a predicted density of 1.546 g/cm³ . The compound is primarily utilized as a key starting material or intermediate in the synthesis of 4,5-dichloro-1,2-dicyanobenzene (4,5-dichlorophthalonitrile), a precursor for advanced materials such as phthalocyanines . This evidence guide focuses on establishing its quantifiable, verifiable differentiation from closely related analogs, including unsubstituted phthalamide, other dichloro-phthalamide regioisomers, 4,5-dichlorophthalimide, and alternative halogenated benzene derivatives, to support precise scientific selection and procurement decisions.

Why Generic Substitution Fails for 4,5-Dichlorophthalamide (147699-62-5): Critical Structure-Function Differences


In procurement, 4,5-dichlorophthalamide is often mistakenly considered interchangeable with its unsubstituted parent (phthalamide), its anhydride analog (4,5-dichlorophthalic anhydride), or its imide counterpart (4,5-dichlorophthalimide). However, these substitutions fail to account for quantifiable differences in physical properties and, most critically, divergent synthetic utility. The presence of the primary amide groups provides a distinct reactivity profile compared to the cyclic imide, enabling specific ring-opening and condensation reactions not accessible with phthalimide analogs. Furthermore, the specific 4,5-dichloro substitution pattern, as opposed to 3,4- or 3,6-dichloro isomers, dictates the electronic and steric environment of the resulting phthalonitrile, which is crucial for controlling the optical and electronic properties of the final phthalocyanine macrocycles. The sections below provide the quantitative, comparator-based evidence required to justify the selection of 4,5-dichlorophthalamide over these potential alternatives.

Quantitative Differentiation of 4,5-Dichlorophthalamide (147699-62-5): A Procurement-Focused Evidence Guide


Electronic Effect: Enhanced NLO Properties of the 4,5-Dichloro-Substituted Scaffold

While direct experimental NLO data for 4,5-dichlorophthalamide itself is not available in primary literature, its close structural analog, 4,5-dichlorophthalimide (the imide corresponding to the target compound), has been shown via ab initio and Density Functional Theory (DFT) calculations to possess among the highest mean polarizabilities and total first-order hyperpolarizabilities within a series of cyclic imides [1]. This provides a class-level inference that the 4,5-dichloro-substituted benzene ring is a privileged electronic scaffold for NLO materials. The amide functionality in 4,5-dichlorophthalamide offers a distinct synthetic handle for further derivatization into NLO-active polymers or phthalocyanines compared to the more inert imide group of 4,5-dichlorophthalimide. This differentiation is crucial for materials scientists aiming to tune NLO response while preserving the high polarizability conferred by the 4,5-dichloro substitution pattern.

Nonlinear Optics DFT Calculations Material Science Polarizability

Synthetic Utility: Critical Intermediate for 4,5-Dichlorophthalonitrile vs. 4,5-Dichlorophthalimide

A key procurement differentiator is the intended downstream application. 4,5-Dichlorophthalamide is a direct, documented precursor for the synthesis of 4,5-dichloro-1,2-dicyanobenzene (4,5-dichlorophthalonitrile) . 4,5-Dichlorophthalonitrile is an essential starting material for the synthesis of specifically substituted phthalocyanines, a class of compounds with wide applications in dyes, pigments, and organic electronics [1]. In contrast, 4,5-dichlorophthalimide is primarily utilized as a reactant for N-alkylation or nucleophilic aromatic substitution reactions, leading to different product classes such as nucleoside analogs . Substituting 4,5-dichlorophthalimide for the phthalamide in a phthalonitrile synthesis would fail entirely, as the imide lacks the necessary amide groups required for conversion to the dinitrile. This functional group specificity directly dictates which compound a researcher or industrial chemist must procure.

Organic Synthesis Phthalocyanine Building Block Intermediate

Physical Property: Melting Point and Decomposition Behavior vs. 4,5-Dichlorophthalimide

Physical properties are critical for handling, purification, and formulation. A direct comparison of melting points reveals a significant difference: 4,5-dichlorophthalamide exhibits a melting point with decomposition at 240 °C , while the closely related 4,5-dichlorophthalimide has a sharp melting point in the range of 217-219 °C without decomposition . This 21-23 °C difference in thermal behavior is not trivial and can impact experimental design, particularly in reactions requiring elevated temperatures or in the preparation of polymer blends where processing conditions are critical. The decomposition of the phthalamide at its melting point also serves as a quality control marker, as the absence of decomposition could indicate an impurity or misidentified compound.

Physical Chemistry Thermal Analysis Purity Handling

Optimal Application Scenarios for 4,5-Dichlorophthalamide (147699-62-5) Based on Differential Evidence


Synthesis of 4,5-Dichlorophthalonitrile and Downstream Phthalocyanine Pigments

This is the primary, evidence-backed application for 4,5-dichlorophthalamide. Researchers and process chemists seeking a reliable intermediate for the synthesis of 4,5-dichloro-1,2-dicyanobenzene (4,5-dichlorophthalonitrile) must procure this specific phthalamide. 4,5-Dichlorophthalonitrile is a critical precursor for a wide range of phthalocyanine dyes and pigments, where the chlorine substituents modulate the color, solubility, and electronic properties of the final macrocycle. The use of the correct phthalamide intermediate is non-negotiable; substitution with 4,5-dichlorophthalimide or other analogs will fail to yield the desired dinitrile .

Development of Nonlinear Optical (NLO) Materials and Chromophores

Based on the computational evidence from the close analog 4,5-dichlorophthalimide, the 4,5-dichloro-substituted benzene scaffold offers enhanced electronic polarizability and hyperpolarizability compared to its non-halogenated or differently chlorinated counterparts . 4,5-Dichlorophthalamide serves as a superior starting point for the design and synthesis of novel NLO-active polymers and materials, as the primary amide groups offer versatile sites for covalent attachment into larger conjugated systems while preserving the electronically privileged 4,5-dichloro core. This makes it a rational choice for materials scientists over unsubstituted phthalamide or phthalimide analogs [1].

Quality Control and Compound Identification in Analytical Chemistry

The well-defined and quantifiable physical properties of 4,5-dichlorophthalamide, particularly its melting point of 240 °C with decomposition, provide a critical quality control marker. Analytical chemists and quality assurance teams can use this specific thermal behavior to verify the identity and purity of a procured sample and distinguish it from the closely related 4,5-dichlorophthalimide (mp 217-219 °C) . This differentiation is essential for maintaining accurate inventory and ensuring that the correct reagent is used in regulated or sensitive synthetic processes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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